molecular formula C12H10O3 B13516468 2-(4-Hydroxynaphthalen-1-yl)acetic acid

2-(4-Hydroxynaphthalen-1-yl)acetic acid

Cat. No.: B13516468
M. Wt: 202.21 g/mol
InChI Key: KZLJZTJKEGCVJJ-UHFFFAOYSA-N
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Description

2-(4-Hydroxynaphthalen-1-yl)acetic acid (CAS 3812-95-1, molecular formula C₁₂H₁₀O₃) is a naphthalene derivative featuring a hydroxyl (-OH) group at the 4-position and an acetic acid (-CH₂COOH) moiety at the 1-position of the naphthalene ring . The hydroxyl group enhances its polarity and hydrogen-bonding capacity, while the acetic acid substituent introduces acidity (pKa ~3–4), making it a versatile building block for further functionalization.

Properties

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

2-(4-hydroxynaphthalen-1-yl)acetic acid

InChI

InChI=1S/C12H10O3/c13-11-6-5-8(7-12(14)15)9-3-1-2-4-10(9)11/h1-6,13H,7H2,(H,14,15)

InChI Key

KZLJZTJKEGCVJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)CC(=O)O

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for its potential biological activities.

      Medicine: Explored for drug development due to its structural features.

      Industry: Limited industrial applications, but research continues.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • In biological systems, it may interact with cellular targets or modulate biochemical pathways.
  • Comparison with Similar Compounds

    Structural Analogues and Substituent Effects

    The physicochemical properties and reactivity of 2-(4-hydroxynaphthalen-1-yl)acetic acid are influenced by substituents on the naphthalene ring. Key structural analogues include:

    Table 1: Structural and Molecular Comparison
    Compound Name Molecular Formula Molecular Weight Substituent(s) Key Features
    This compound C₁₂H₁₀O₃ 202.21 -OH (4-position) High polarity, hydrogen-bonding
    2-(4-Methoxynaphthalen-1-yl)acetic acid C₁₃H₁₂O₃ 216.23 -OCH₃ (4-position) Reduced acidity, lipophilic
    2-(4-Fluoronaphthalen-1-yl)acetic acid C₁₂H₉FO₂ 204.20 -F (4-position) Electron-withdrawing, stable
    4-Hydroxy-2-methyl-1-naphthyl acetate C₁₃H₁₂O₃ 216.24 -OAc (1-position), -CH₃ (2) Ester derivative, lower solubility
    2-[(4-Chloronaphthalen-1-yl)oxy]acetic acid C₁₂H₉ClO₃ 236.65 -Cl (4-position), -OCH₂COOH Increased halogen bonding potential
    Key Observations :

    Acidity : The hydroxyl group in this compound confers higher acidity compared to its methoxy analogue (pKa ~4–5 for -OCH₃ vs. ~3–4 for -OH) due to the electron-donating nature of the methoxy group .

    Hydrogen Bonding : The hydroxyl and carboxylic acid groups enable strong intermolecular hydrogen bonding, as seen in crystal structures of related compounds like 2-(3-bromo-4-methoxyphenyl)acetic acid, which forms centrosymmetric dimers via O—H⋯O interactions .

    Electronic Effects : Fluorine substitution (electron-withdrawing) at the 4-position stabilizes the aromatic ring but reduces nucleophilicity compared to the hydroxyl derivative .

    Crystallographic and Supramolecular Behavior

    • Hydrogen-Bonded Dimers : Analogues like 2-(4-hydroxyphenyl)acetic acid exhibit R₂²(8) hydrogen-bonding motifs in their crystal lattices, a feature likely shared by this compound due to its -OH and -COOH groups .
    • Steric Effects : Methyl or ethyl substituents (e.g., 4-Hydroxy-2-methyl-1-naphthyl acetate) introduce steric hindrance, altering packing efficiency and solubility .

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